molecular formula C23H25NO6S B11160611 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

Cat. No.: B11160611
M. Wt: 443.5 g/mol
InChI Key: KNPLGINMHSHNSJ-NRFANRHFSA-N
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Description

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen core, which is a benzopyran system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves multiple steps. One common synthetic route includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like flash chromatography.

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. The chromen core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit enzymes like carbonic anhydrase, leading to anticancer and antimicrobial effects . The compound also modulates reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar compounds to 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE include:

The uniqueness of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-13(2)21(24-31(27,28)17-8-6-14(3)7-9-17)23(26)29-19-11-10-18-15(4)12-20(25)30-22(18)16(19)5/h6-13,21,24H,1-5H3/t21-/m0/s1

InChI Key

KNPLGINMHSHNSJ-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C

Origin of Product

United States

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